molecular formula C14H18N2O4S B7342847 (2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide

(2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide

Cat. No. B7342847
M. Wt: 310.37 g/mol
InChI Key: YTESLVAGVIEDGY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide in lab experiments is its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.

Future Directions

There are several future directions for the study of (2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide. One direction is to further investigate its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Another direction is to investigate its potential use in the treatment of other inflammatory diseases, such as arthritis. Additionally, further research can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of (2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 4-ethylsulfonylbenzoic acid, which is reacted with thionyl chloride to form 4-ethylsulfonylbenzoyl chloride. This intermediate is then reacted with (S)-(+)-2-pyrrolidinylmethanol in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(2S)-1-(4-ethylsulfonylbenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-2-21(19,20)11-7-5-10(6-8-11)14(18)16-9-3-4-12(16)13(15)17/h5-8,12H,2-4,9H2,1H3,(H2,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTESLVAGVIEDGY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC[C@H]2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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